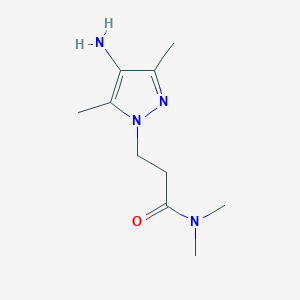
3-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N,N-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N,N-dimethylpropanamide is a synthetic organic compound characterized by its unique pyrazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N,N-dimethylpropanamide typically involves the reaction of 4-amino-3,5-dimethyl-1H-pyrazole with N,N-dimethylpropanamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N,N-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group in the pyrazole ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
3-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N,N-dimethylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N,N-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)propanoic acid
- (4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride
- Benzoic acid, 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-
Uniqueness
3-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N,N-dimethylpropanamide is unique due to its specific structural features, such as the presence of both the pyrazole ring and the N,N-dimethylpropanamide group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide is a synthetic organic compound notable for its unique pyrazole ring structure. This compound has garnered attention in various fields, particularly medicinal chemistry, due to its potential biological activities and mechanisms of action.
The molecular formula of this compound is C10H18N4O with a molecular weight of 210.28 g/mol. The compound features a pyrazole ring that contributes to its biological activity, particularly through interactions with specific molecular targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H18N4O |
| Molecular Weight | 210.28 g/mol |
| IUPAC Name | 3-(4-amino-3,5-dimethylpyrazol-1-yl)-N,N-dimethylpropanamide |
| InChI Key | MSJRPHKNBIEEHC-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activity and influence cellular pathways. For instance, compounds with similar structures have been shown to affect the mTOR signaling pathway, which is crucial in regulating cell growth and metabolism .
Antiproliferative Effects
Recent studies have highlighted the antiproliferative effects of pyrazole derivatives on cancer cell lines. For example, compounds structurally related to this compound demonstrated submicromolar activity against MIA PaCa-2 pancreatic cancer cells. These compounds inhibited mTORC1 activity and increased autophagy, suggesting a potential role as anticancer agents .
Autophagy Modulation
The compound's ability to modulate autophagy presents another significant aspect of its biological activity. By interfering with mTORC1 reactivation, it can disrupt autophagic flux under starvation conditions, leading to the accumulation of autophagosomes . This mechanism indicates potential therapeutic applications in cancer treatment where autophagy plays a dual role in tumor suppression and promotion.
Case Studies
Several case studies have explored the biological effects of pyrazole derivatives:
- Study on MIA PaCa-2 Cells : A study indicated that selected pyrazole derivatives exhibited potent antiproliferative activity and good metabolic stability. They were shown to reduce mTORC1 activity significantly while enhancing autophagic processes .
- Inhibition of Type III Secretion System (T3SS) : Research involving related compounds demonstrated inhibition of T3SS in pathogenic bacteria, suggesting that these pyrazole derivatives could also serve as antibacterial agents by disrupting secretion systems critical for virulence .
Properties
Molecular Formula |
C10H18N4O |
|---|---|
Molecular Weight |
210.28 g/mol |
IUPAC Name |
3-(4-amino-3,5-dimethylpyrazol-1-yl)-N,N-dimethylpropanamide |
InChI |
InChI=1S/C10H18N4O/c1-7-10(11)8(2)14(12-7)6-5-9(15)13(3)4/h5-6,11H2,1-4H3 |
InChI Key |
OVYUTTNODACZLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)N(C)C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















